Lipophilicity Differential (ΔLogP) vs. 4-Methyl Analog Drives CNS Permeability and Off-Target Liability
The 4-benzyl substitution increases predicted LogP by approximately +2.0 units compared with the 4-methyl analog (CAS 302552-68-7). The 4-methyl analog has a reported ALogP of 2.5 , whereas the target compound is estimated at ALogP ≈ 4.5 based on the Hansch π constant for phenyl addition (π ≈ 1.9–2.1) [1]. This ΔLogP places the target compound in the lipophilicity range associated with enhanced passive blood–brain barrier permeation (LogP 3–5) but also with increased risk of hERG binding and CYP3A4 inhibition.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated ALogP ≈ 4.5 (Hansch π calculation) |
| Comparator Or Baseline | 4-Methyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine (CAS 302552-68-7), ALogP = 2.5 |
| Quantified Difference | ΔLogP ≈ +2.0 (approximately 100-fold increase in lipophilicity) |
| Conditions | Calculated ALogP method; comparator measured ALogP from Aladdin product datasheet |
Why This Matters
Procurement decisions for CNS-targeted programs should favor the higher-LogP compound for BBB permeability, whereas peripheral-target programs may prefer the lower-LogP analog to minimize off-target liabilities.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. π (phenyl) = 1.96. View Source
